N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism in Human and Rat Liver Microsomes
Research has delved into the metabolism of various acetamide herbicides, which share structural similarities with N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(o-tolyloxy)acetamide. Studies like those conducted by Coleman et al. (2000) highlight the complex metabolic pathways involving acetochlor and other chloroacetamide herbicides, suggesting potential areas of study for related acetamides in understanding their biotransformation and effects on human and rat liver microsomes (Coleman et al., 2000).
Biodegradation of Synthetic Compounds
Investigations into the biodegradation of synthetic compounds like acetamiprid by bacterial strains, as studied by Tang et al. (2012), offer insights into environmental detoxification processes. This research could inform applications of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(o-tolyloxy)acetamide in environmental science, particularly in the degradation or transformation of related compounds (Tang et al., 2012).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation processes, like those explored by Magadum and Yadav (2018) in synthesizing intermediates for antimalarial drugs, underscore the chemical versatility of acetamide derivatives in pharmaceutical manufacturing. Such methodologies could be relevant to the synthesis and modification of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(o-tolyloxy)acetamide for specific therapeutic applications (Magadum & Yadav, 2018).
Synthesis and Biological Evaluation
Research on the synthesis and biological evaluation of novel compounds, as conducted by Khade et al. (2019), provides a foundation for the development of new therapeutics. This includes the exploration of diphenyl ethers and acetamides for their antiproliferative and apoptosis-inducing effects, which could be pertinent to the development of cancer treatments using structurally related compounds (Khade et al., 2019).
Mechanism of Action
Target of Action
The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide is activated factor X (FXa), a key enzyme in the coagulation cascade . This compound is a direct inhibitor of FXa .
Mode of Action
This compound interacts with FXa, inhibiting its activity . This inhibition is rapid and affects both free and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The downstream effects of this inhibition include a reduction in thrombin generation and, consequently, a decrease in platelet aggregation .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in thrombin generation and platelet aggregation . This can lead to a decrease in the formation of blood clots, which may be beneficial in the prevention and treatment of various thromboembolic diseases .
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-10-11-17(13-18(15)23-12-6-5-9-21(23)25)22-20(24)14-26-19-8-4-3-7-16(19)2/h3-4,7-8,10-11,13H,5-6,9,12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGIGRKBPNLTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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